Cas no 26088-79-9 (2-(4-Acetamidobenzylidene)malononitrile)
2-(4-Acetamidobenzylidene)malononitrile Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(2,2-Dicyanovinyl)phenyl)acetamide
- alpha-Dicyanomethylene-4-acetotoluidide
- 4'-(2,2-DICYANOVINYL)-ACETANILID
- N-[4-(2,2-dicyanoethenyl)phenyl]Acetamide
- <4-Acetamido-benzal>-malodinitril
- ALPHA-DICYANOMETHYLENE-PARA-ACETOTOLUIDIDE
- p-Acetylaminophenylmethylenmalonitril
- Acetanilide,2-dicyanovinyl)-
- 4'-(2,2-Dicyanovinyl)acetanilide
- CHEMBL57631
- NSC56077
- FT-0638571
- HDJOIOGUBRECCC-UHFFFAOYSA-N
- N-[4-(2,2-dicyanoeth-1-en-1-yl)phenyl]acetamide
- Tyrphostin deriv. 3
- BRN 2372655
- AKOS005623834
- SR-01000202866
- Acetamide, N-(4-(2,2-dicyanoethenyl)phenyl)-
- Oprea1_608033
- N-[4-(2,2-dicyanovinyl)phenyl]acetamide
- BDBM4273
- NSC 56077
- ACETANILIDE, 4'-(2,2-DICYANOVINYL)-
- SR-01000202866-1
- HMS1580E01
- N-[4-(2, 2-dicyanoethenyl)phenyl]acetamide
- DTXSID60180716
- 26088-79-9
- 2-(4-Acetamidobenzylidene)malononitrile
- SCHEMBL412241
- NSC-56077
- AC-22517
- Acetamide,2-dicyanoethenyl)phenyl]-
- CS-0333428
- N-[4-(2,2-Dicyano-vinyl)-phenyl]-acetamide
- 4-14-00-01928 (Beilstein Handbook Reference)
- Acetamide, N-[4-(2,2-dicyanoethenyl)phenyl]-
- AMY21790
-
- MDL: MFCD00019786
- Inchi: 1S/C12H9N3O/c1-9(16)15-12-4-2-10(3-5-12)6-11(7-13)8-14/h2-6H,1H3,(H,15,16)
- InChI Key: HDJOIOGUBRECCC-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=CC(/C=C(\C#N)/C#N)=CC=1
Computed Properties
- Exact Mass: 211.07500
- Monoisotopic Mass: 211.074562
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 76.7
Experimental Properties
- Color/Form: Thin and yellow powder morphology
- Density: 1.268
- Boiling Point: 475.6 °C at 760 mmHg
- Flash Point: 241.4 °C
- Refractive Index: 1.649
- PSA: 76.68000
- LogP: 2.14856
2-(4-Acetamidobenzylidene)malononitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Acetamidobenzylidene)malononitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111799-1g |
N-(4-(2,2-Dicyanovinyl)phenyl)acetamide |
26088-79-9 | 95% | 1g |
$457.80 | 2023-09-02 | |
| TRC | A298460-25mg |
2-(4-Acetamidobenzylidene)malononitrile |
26088-79-9 | 25mg |
$ 300.00 | 2022-06-08 | ||
| TRC | A298460-50mg |
2-(4-Acetamidobenzylidene)malononitrile |
26088-79-9 | 50mg |
$ 500.00 | 2022-06-08 | ||
| TRC | A298460-100mg |
2-(4-Acetamidobenzylidene)malononitrile |
26088-79-9 | 100mg |
$ 800.00 | 2022-06-08 | ||
| Crysdot LLC | CD12090635-1g |
N-(4-(2,2-Dicyanovinyl)phenyl)acetamide |
26088-79-9 | 95+% | 1g |
$535 | 2024-07-24 | |
| Ambeed | A803845-1g |
N-(4-(2,2-Dicyanovinyl)phenyl)acetamide |
26088-79-9 | 95% mix TBC as stabilizer | 1g |
$423.0 | 2024-07-28 |
2-(4-Acetamidobenzylidene)malononitrile Suppliers
2-(4-Acetamidobenzylidene)malononitrile Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-(4-Acetamidobenzylidene)malononitrile
Introduction to 2-(4-Acetamidobenzylidene)malononitrile (CAS No. 26088-79-9)
2-(4-Acetamidobenzylidene)malononitrile, identified by its Chemical Abstracts Service (CAS) number 26088-79-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system of an acetylbenzylidene moiety linked to a malononitrile group, has garnered attention due to its versatile structural and functional properties. Its applications span across various fields, including medicinal chemistry, material science, and biochemical assays, making it a subject of extensive study and innovation.
The structural framework of 2-(4-Acetamidobenzylidene)malononitrile comprises a benzene ring substituted with an acetamide group at the para position, connected to an aldehyde-like functionality via an ethylene bridge. The malononitrile moiety appended to this system introduces strong electron-withdrawing effects, influencing the overall reactivity and electronic properties of the molecule. This unique combination of functional groups makes it a valuable scaffold for designing novel compounds with tailored biological activities.
In recent years, 2-(4-Acetamidobenzylidene)malononitrile has been explored for its potential in drug discovery and development. The benzylidene and malononitrile components are known to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. Researchers have leveraged these characteristics to synthesize derivatives with enhanced therapeutic efficacy. For instance, studies have demonstrated that modifications of the acetamide group can modulate the compound's bioavailability and target specificity, opening avenues for precision medicine.
One of the most compelling aspects of 2-(4-Acetamidobenzylidene)malononitrile is its role as a key intermediate in synthesizing complex molecules. Its ability to participate in condensation reactions with amines and hydrazines allows for the construction of heterocyclic structures, which are prevalent in many bioactive natural products and synthetic drugs. This reactivity has been exploited in the development of new antimicrobial agents targeting resistant bacterial strains. Additionally, its use in polymer chemistry has led to the creation of advanced materials with applications in optoelectronics and coatings.
The malononitrile group in 2-(4-Acetamidobenzylidene)malononitrile also contributes to its utility as a chelating agent in coordination chemistry. This property has been utilized in the design of metal-organic frameworks (MOFs) and supramolecular assemblies, which have promising applications in catalysis, gas storage, and sensing technologies. The ability to tune the electronic environment through functional group modifications makes this compound a versatile tool for chemists exploring new frontiers in material science.
Recent advancements in computational chemistry have further illuminated the potential of 2-(4-Acetamidobenzylidene)malononitrile. Molecular modeling studies have revealed insights into its interaction with biological targets, aiding in the rational design of lead compounds for drug development. These simulations have identified key binding pockets and hydrogen bonding patterns that can be optimized to improve drug-like properties such as solubility, permeability, and metabolic stability. Such computational approaches are becoming indispensable in modern medicinal chemistry pipelines.
The synthesis of 2-(4-Acetamidobenzylidene)malononitrile itself is an area of active research. Efficient synthetic routes have been developed that minimize side reactions and maximize yield, ensuring scalability for industrial applications. Catalytic methods employing transition metals have shown promise in facilitating key transformations while maintaining high selectivity. These advancements underscore the importance of green chemistry principles in optimizing synthetic methodologies for complex molecules like this one.
In conclusion,2-(4-Acetamidobenzylidene)malononitrile (CAS No. 26088-79-9) represents a fascinating compound with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse chemical modifications, making it a valuable building block for drug discovery, material science, and biochemical research. As our understanding of its properties continues to evolve through experimental and computational studies,2-(4-Acetamidobenzylidene)malononitrile is poised to play an increasingly significant role in addressing contemporary challenges in science and technology.
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